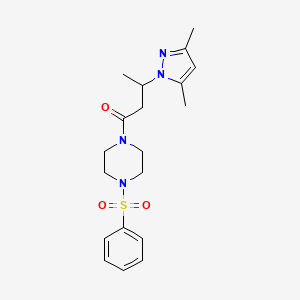
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(phenylsulfonyl)piperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(phenylsulfonyl)piperazin-1-yl)butan-1-one" is a synthetic molecule that appears to be designed for biological activity, given its structural features which include a pyrazole ring, a piperazine moiety, and a phenylsulfonyl group. These structural motifs are commonly found in pharmacologically active compounds, suggesting potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, a key synthon in the synthesis of bis(pyrazole-benzofuran) hybrids, which also contain a piperazine linker, was prepared and subsequently reacted with hydrazonyl chlorides to afford a new series of bis(1,3,4-trisubstituted pyrazoles) . This suggests that the synthesis of the compound may involve similar strategies, such as the use of a piperazine linker and the formation of a pyrazole ring through 1,3-dipolar cycloaddition or related cycloaddition reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structures of novel pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones were determined, and their planar heterocyclic core was found to possess a conjugated π-electron system . Similarly, the compound may exhibit a conjugated system involving the pyrazole and piperazine rings, which could be crucial for its biological activity.
Chemical Reactions Analysis
Compounds with similar structural features have been shown to undergo various chemical reactions. For instance, the bis(pyrazole-benzofuran) hybrids were tested for their antibacterial and cytotoxic activities, and some derivatives showed significant inhibitory activities against bacterial strains and cell lines . The presence of the pyrazole ring and piperazine moiety in the compound of interest suggests that it may also participate in biological interactions and could be evaluated for similar activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often influenced by their molecular structure. The crystal structure studies and DFT calculations of related piperazine derivatives have provided insights into their reactive sites and intermolecular interactions . The compound "3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(phenylsulfonyl)piperazin-1-yl)butan-1-one" likely has similar properties, such as solubility, melting point, and stability, which can be predicted based on its functional groups and molecular geometry.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The compound's derivatives have shown significant anticancer activity. A study by Turov (2020) evaluated di- and trifunctional substituted 1,3-thiazoles, highlighting the effectiveness of compounds with piperazine substituents at C2 of the 1,3-thiazole cycle in inhibiting cancer cell growth across several cancer lines, including lung, kidney, CNS, ovarian, prostate, and breast cancers, as well as leukemia and melanoma. The presence of a 3,5-dimethyl-1H-pyrazol-1-yl group significantly contributed to the compounds' efficacy (Turov, 2020).
Structural and Molecular Investigations
Research into the molecular structure of derivatives incorporating pyrazole/piperidine/aniline moieties has been conducted, offering insights into intermolecular interactions and electronic properties critical for designing drugs with specific biological activities. The study by Shawish et al. (2021) on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties provided valuable data on their molecular structure, which could be relevant for understanding the interactions and functionalities of related compounds (Shawish et al., 2021).
Antimicrobial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent antibacterial efficacies and biofilm inhibition activities. This underscores the potential of such compounds in addressing bacterial resistance and biofilm-related infections. The study by Mekky and Sanad (2020) specifically highlighted compounds with promising MIC/MBC values against various strains including E. coli, S. aureus, and S. mutans, indicating a significant contribution to antimicrobial research (Mekky & Sanad, 2020).
Synthesis and Antimicrobial Evaluation
Further research into novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups by Alsaedi et al. (2019) has shown that derivatives containing a sulfone group are effective against bacteria and fungi, providing a basis for the development of new antimicrobial agents (Alsaedi et al., 2019).
Drug Metabolism and Pharmacokinetics
The compound's role in the oxidative metabolism of novel antidepressants has been explored, highlighting its relevance in drug development and the understanding of metabolic pathways critical for optimizing therapeutic efficacy and safety. The study by Hvenegaard et al. (2012) on the metabolism of Lu AA21004, a novel antidepressant, underscores the importance of understanding the metabolic fate of drugs for effective clinical application (Hvenegaard et al., 2012).
Eigenschaften
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-15-13-16(2)23(20-15)17(3)14-19(24)21-9-11-22(12-10-21)27(25,26)18-7-5-4-6-8-18/h4-8,13,17H,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWKLIIUUYVIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-(phenylsulfonyl)piperazin-1-yl)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

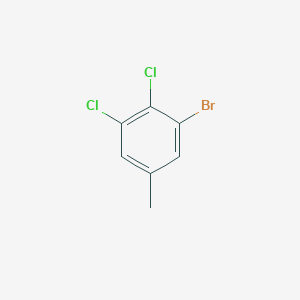
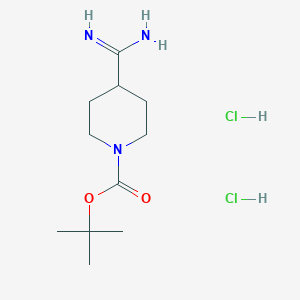
![3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529406.png)
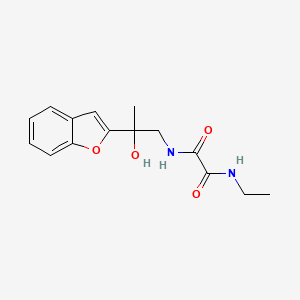
![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)
![1,3,6-trimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529410.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2529411.png)
![7-(3-chlorophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529414.png)
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)
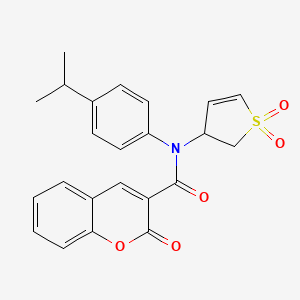
![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2529418.png)
![3-[(4-chlorophenyl)methyl]-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2529419.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529421.png)
![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)